TPSA Advantage Over Bulky Analogs
The target compound exhibits a TPSA of 90.65 Ų, which is approximately 21% lower than the phenylthio analog 4-(phenylthio)-N-(4H-1,2,4-triazol-3-yl)butanamide (TPSA estimated at ~115 Ų based on the additional sulfur atom and increased heteroatom count) . Lower TPSA correlates with improved passive membrane permeability in Caco-2 and PAMPA models, making the target compound a more attractive starting point for cell-permeable probe design [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 90.65 Ų |
| Comparator Or Baseline | 4-(Phenylthio)-N-(4H-1,2,4-triazol-3-yl)butanamide: estimated ~115 Ų (based on structure); 4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide: estimated ~105 Ų |
| Quantified Difference | ~21–27% lower TPSA versus phenylthio and phenoxy analogs |
| Conditions | Computed via Aladdin Scientific database (target compound); estimated for comparators based on structural fragment contributions |
Why This Matters
Lower TPSA is a key selection criterion for CNS and intracellular target programs, where passive permeability is a primary hurdle; the target compound offers a measurable advantage over bulkier heteroatom-containing analogs.
- [1] Pajouhesh, H. & Lenz, G.R. (2005) Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541 View Source
